3-Chloro-6-fluorosalicylaldehyde chemical structure and synonyms
3-Chloro-6-fluorosalicylaldehyde chemical structure and synonyms
An In-Depth Technical Guide to 3-Chloro-6-fluorosalicylaldehyde: Structure, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
Halogenated aromatic aldehydes are cornerstone building blocks in medicinal chemistry and materials science. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into a pharmacologically relevant scaffold like salicylaldehyde can profoundly influence a molecule's physicochemical and biological properties.[1][2][3] This guide provides a comprehensive technical overview of 3-Chloro-6-fluorosalicylaldehyde, a di-halogenated salicylaldehyde derivative. We will delve into its core molecular structure, propose a robust synthetic pathway grounded in established chemical principles, detail the spectroscopic methods for its unambiguous characterization, and explore its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific pursuits.
The Strategic Importance of Halogenated Salicylaldehydes
The Salicylaldehyde Scaffold in Medicinal Chemistry
Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are privileged scaffolds. The vicinal hydroxyl and aldehyde groups provide a perfect platform for forming stable Schiff bases and other complex heterocyclic systems. These structures are integral to the development of novel antimicrobial, anticancer, and anti-inflammatory agents.[4][5] The intramolecular hydrogen bond between the phenolic proton and the formyl oxygen imparts a planar, rigid conformation that is often beneficial for receptor binding.[4]
The Synergistic Role of Chlorine and Fluorine in Drug Design
The introduction of halogen atoms is a well-established strategy in drug design.[1]
-
Chlorine: Often enhances lipophilicity, which can improve membrane permeability. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to biological targets.[2] Over 250 FDA-approved drugs contain at least one chlorine atom.[1]
-
Fluorine: The high electronegativity of fluorine can alter the acidity of nearby protons and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug.[3]
The combination of both atoms on a salicylaldehyde ring, as in 3-Chloro-6-fluorosalicylaldehyde, offers a unique opportunity to modulate these properties simultaneously, making it a highly attractive building block for synthetic chemists.
Isomeric Landscape
While this guide focuses on 3-Chloro-6-fluorosalicylaldehyde, it is important to note that several isomers, such as 3-chloro-5-fluorosalicylaldehyde, are more commonly cited in commercial and research databases.[6][7] The principles of synthesis and characterization discussed herein are broadly applicable to this class of compounds, with minor adjustments expected based on the specific substitution pattern.
Core Molecular Profile
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 3-Chloro-6-fluoro-2-hydroxybenzaldehyde . It is also known by its semi-systematic name, 3-Chloro-6-fluorosalicylaldehyde. The structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, a hydroxyl group (-OH) at position 2, a chlorine atom (-Cl) at position 3, and a fluorine atom (-F) at position 6.
Caption: Chemical structure of 3-Chloro-6-fluorosalicylaldehyde.
Physicochemical Properties
| Property | 3-Chloro-6-fluorosalicylaldehyde | 3-Chloro-5-fluorosalicylaldehyde[6] | 3-Chlorosalicylaldehyde[8] |
| CAS Number | N/A | 82128-69-6 | 1927-94-2 |
| Molecular Formula | C₇H₄ClFO₂ | C₇H₄ClFO₂ | C₇H₅ClO₂ |
| Molecular Weight | 174.56 g/mol | 174.56 g/mol | 156.57 g/mol |
| Appearance | Predicted: White to yellow solid | Off-white crystalline substance[7] | White to Orange powder/crystal |
| Melting Point | Predicted | 95-99 °C | 53-57 °C |
| Boiling Point | Predicted | N/A | 63 °C / 5 mmHg |
| SMILES | O=Cc1c(O)c(Cl)ccc1F | O=Cc1c(O)c(Cl)cc(F)c1 | O=Cc1c(O)c(Cl)ccc1 |
| InChI Key | Predicted | VHXIEGGPMOEWNK-UHFFFAOYSA-N | DOHOPUBZLWVZMZ-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
The most logical disconnection for 3-Chloro-6-fluorosalicylaldehyde is at the C-CHO bond, pointing to a formylation reaction of a suitably substituted phenol. The key challenge is achieving selective ortho-formylation to the hydroxyl group. Standard methods like the Reimer-Tiemann reaction often yield a mixture of ortho and para isomers.[9][10] For a trisubstituted phenol, directing the incoming formyl group to the sterically hindered position between the existing chloro and hydroxyl groups requires a more sophisticated approach, such as a directed ortho-metalation.
Proposed Synthetic Protocol: Ortho-Directed Formylation
This protocol is based on the well-established method of using a protecting group to direct lithiation, followed by quenching with a formylating agent. The starting material would be 2-chloro-5-fluorophenol.
Step 1: Protection of the Phenolic Hydroxyl Group
-
Rationale: The acidic phenolic proton would interfere with the strong base (e.g., n-BuLi) used for lithiation. A protecting group like methoxymethyl (MOM) is ideal as it is stable to organolithium reagents and can be easily removed under acidic conditions.
-
Procedure:
-
Dissolve 2-chloro-5-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Once hydrogen evolution ceases, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify by column chromatography.
-
Step 2: Directed Ortho-Lithiation and Formylation
-
Rationale: The MOM-ether oxygen atom directs the butyl lithium to deprotonate the adjacent ortho position (C6), which is activated by the fluorine atom. This regioselectivity is key to the synthesis.
-
Procedure:
-
Dissolve the MOM-protected phenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add n-butyllithium (n-BuLi, 1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) as the formylating agent.
-
Stir at -78 °C for another hour, then allow the mixture to slowly warm to room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Step 3: Deprotection to Yield the Final Product
-
Rationale: The MOM group is labile to acid. A simple acidic workup will remove the protecting group and reveal the target salicylaldehyde.
-
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of THF and hydrochloric acid (e.g., 3M HCl).
-
Stir at room temperature for several hours, monitoring by TLC.
-
Once deprotection is complete, neutralize the solution carefully and extract the final product, 3-Chloro-6-fluorosalicylaldehyde, with a suitable organic solvent.
-
Purify by column chromatography or recrystallization.
-
Workflow Diagram
Caption: Proposed synthetic workflow for 3-Chloro-6-fluorosalicylaldehyde.
Spectroscopic Characterization: A Self-Validating System
Unambiguous identification of the final product is critical. A combination of spectroscopic techniques provides a self-validating system to confirm the structure.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic peaks confirming the presence of all key functional groups.
-
O-H Stretch: A broad absorption band from ~3200-3400 cm⁻¹ for the phenolic hydroxyl group.
-
C-H Stretch (Aldehyde): Two weak but sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹.
-
C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1650-1670 cm⁻¹. The frequency is lowered from the typical ~1720 cm⁻¹ due to conjugation with the aromatic ring and the intramolecular hydrogen bond.[11]
-
C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-F Stretches: Absorptions in the fingerprint region (below 1400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet far downfield, typically between δ 9.5-10.5 ppm.
-
Phenolic Proton (-OH): A broad singlet, also downfield (δ ~11-12 ppm), due to the strong intramolecular hydrogen bond. Its exact shift can be concentration-dependent.
-
Aromatic Protons: Two protons will remain on the aromatic ring. They will appear as doublets in the δ 6.5-8.0 ppm region, with coupling constants characteristic of their ortho relationship. The electron-withdrawing groups will influence their precise chemical shifts.
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): A highly deshielded signal in the δ 190-200 ppm range.[11]
-
Aromatic Carbons: Six distinct signals are expected in the δ 110-165 ppm range. The carbons directly attached to the electronegative O, F, and Cl atoms (C1-C3, C6) will be significantly shifted.
-
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural clues through fragmentation patterns.
-
Molecular Ion Peak (M⁺): A clear peak at m/z = 174, corresponding to the molecular weight. The presence of chlorine will give a characteristic M+2 peak at m/z = 176 with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of one chlorine atom.
-
Key Fragments: Expect a significant fragment at M-1 (loss of the aldehydic hydrogen) and M-29 (loss of the entire -CHO group).[12]
Applications in Research and Drug Development
The unique combination of reactive functional groups (aldehyde, hydroxyl) and modulating halogens (chloro, fluoro) makes 3-Chloro-6-fluorosalicylaldehyde a valuable intermediate.
-
Precursor for Schiff Base Ligands: The aldehyde can readily condense with primary amines to form Schiff bases. These can act as ligands for transition metals, creating catalysts for various organic transformations or metal-based therapeutic agents.
-
Scaffold for Novel Therapeutics: It serves as an excellent starting point for synthesizing heterocyclic compounds like chromones, coumarins, and benzofurans, many of which exhibit significant biological activity. The halogen atoms can enhance potency and improve pharmacokinetic profiles.[1][5]
-
Agrochemicals and Materials Science: Similar halogenated phenolic compounds are used in the synthesis of pesticides and herbicides.[13] The molecule's structure could also be incorporated into polymers or dyes to create materials with specific thermal or optical properties.[14]
Safety, Handling, and Storage
Based on safety data for analogous compounds, 3-Chloro-6-fluorosalicylaldehyde should be handled with care.[15][16][17]
-
Hazard Identification: Expected to be classified as an irritant, causing skin, eye, and respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.[15] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[17] Storing under an inert gas atmosphere is recommended to prevent oxidation of the aldehyde group.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[15]
Conclusion
3-Chloro-6-fluorosalicylaldehyde represents a potent and versatile chemical building block for advanced synthesis. Its carefully designed substitution pattern provides a unique handle for creating complex molecules with fine-tuned electronic and steric properties. The synthetic and analytical frameworks detailed in this guide offer a clear path for its preparation and validation. For researchers in drug discovery, catalysis, and materials science, this compound opens doors to new molecular architectures with significant potential for innovation and application.
References
Please note that direct information on "3-Chloro-6-fluorosalicylaldehyde" is scarce, so references for closely related isomers and general principles are cited.
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